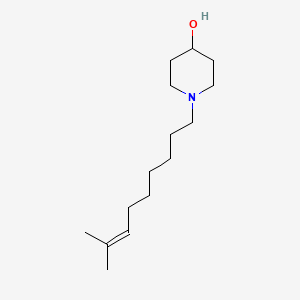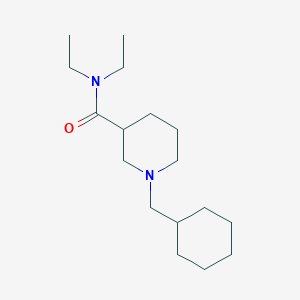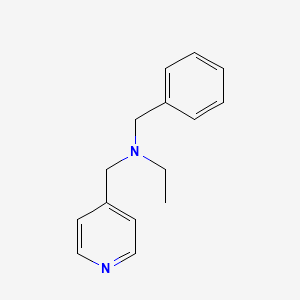![molecular formula C16H25ClN2 B3851616 (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3851616.png)
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine
Vue d'ensemble
Description
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine, also known as CLEM, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has shown potential in various applications, including drug discovery and development. In
Mécanisme D'action
The mechanism of action of (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and topoisomerase. (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has also been reported to exhibit antioxidant and anti-aging properties.
Avantages Et Limitations Des Expériences En Laboratoire
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has several advantages as a research tool. It is relatively easy to synthesize and has shown potential in various applications. However, there are also limitations to its use in lab experiments. (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has low solubility in water, which can make it difficult to work with in aqueous environments. It is also relatively unstable, which can make it challenging to store and transport.
Orientations Futures
There are several future directions for research on (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine. One area of interest is the development of (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine and its potential as a research tool. Additionally, the synthesis of new derivatives of (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine may lead to the discovery of compounds with improved properties and efficacy.
Applications De Recherche Scientifique
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has shown potential in various scientific research applications, including drug discovery and development. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(Z)-2-chloro-3-phenylprop-2-enyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-4-19(5-2)12-11-18(3)14-16(17)13-15-9-7-6-8-10-15/h6-10,13H,4-5,11-12,14H2,1-3H3/b16-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIXRIXIQZMOZ-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC(=CC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN(C)C/C(=C/C1=CC=CC=C1)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-2-chloro-3-phenylprop-2-enyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-4-[3-(1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B3851552.png)

![N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B3851586.png)

![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}methanol](/img/structure/B3851596.png)
![3-{[bis(2-hydroxyethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851600.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B3851606.png)

![5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851618.png)

![1-[3-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B3851630.png)
![1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide](/img/structure/B3851638.png)
